Triphenylene

Description

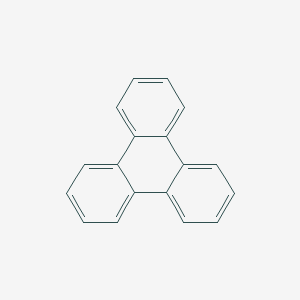

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

triphenylene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H12/c1-2-8-14-13(7-1)15-9-3-4-11-17(15)18-12-6-5-10-16(14)18/h1-12H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SLGBZMMZGDRARJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C3=CC=CC=C3C4=CC=CC=C24 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H12 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

53814-75-8 | |

| Record name | Poly(triphenylene) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=53814-75-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID9059757 | |

| Record name | Triphenylene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9059757 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

228.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Light yellow powder, insoluble in water; [MSDSonline] | |

| Record name | Triphenylene | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/7868 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

217-59-4 | |

| Record name | Triphenylene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=217-59-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Triphenylene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000217594 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | TRIPHENYLENE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=57455 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Triphenylene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9059757 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Triphenylene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.385 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | TRIPHENYLENE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/18WX3373I0 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies and Advanced Chemical Transformations of Triphenylene

Established Synthetic Pathways for Triphenylene and its Derivatives

The construction of the this compound framework can be achieved through several key synthetic routes. These pathways range from classical oxidative cyclizations to modern palladium-catalyzed cross-coupling reactions, each offering distinct advantages in terms of efficiency, substrate scope, and potential for functionalization.

Oxidative Trimerization Approaches

Oxidative trimerization is a powerful method for synthesizing symmetrically substituted triphenylenes, particularly those bearing alkoxy groups. This approach typically involves the intermolecular coupling of three molecules of a 1,2-disubstituted benzene (B151609) derivative. A notable reagent for this transformation is vanadium oxytrichloride (VOCl₃), which efficiently promotes the oxidative trimerization of 1,2-dialkoxybenzenes to yield hexaalkoxytriphenylenes in high yields. researchgate.net

The choice of solvent and reagent concentration significantly influences the reaction's success. Dichloromethane (CH₂Cl₂) is often the preferred solvent for this transformation. Studies have shown that using approximately 2.5 equivalents of VOCl₃ provides optimal results; a lesser amount leads to lower yields and unreacted starting material. researchgate.net Besides VOCl₃, other oxidizing agents such as iron(III) chloride (FeCl₃), molybdenum(V) chloride (MoCl₅), and chloranil (B122849) have also been utilized for these trimerization reactions. researchgate.net

| Solvent | Reaction Time (min) | Yield (%) |

|---|---|---|

| Dichloromethane (CH₂Cl₂) | 5-10 | High |

| Diethyl Ether (Et₂O) | 5-10 | Moderate |

| Acetonitrile (CH₃CN) | 5-10 | Low |

| Carbon Tetrachloride (CCl₄) | 5-10 | Moderate |

Benzyne-Trapping Strategies

The in-situ generation and subsequent trapping of benzyne (B1209423), a highly reactive intermediate, provides another elegant route to the this compound core. One classical method involves the trimerization of benzyne itself. nih.gov In this process, benzyne can be generated from precursors like o-bromoiodobenzene via treatment with a strong base or organolithium reagent. The highly reactive benzyne molecules then undergo a [2+2+2] cycloaddition to form this compound. nih.gov

A more controlled and modern approach involves the palladium-catalyzed annulation of benzyne with a biphenyl (B1667301) derivative. For instance, benzyne can be generated from 2-(trimethylsilyl)phenyl trifluoromethanesulfonate (B1224126) using cesium fluoride. In the presence of a palladium catalyst, this benzyne intermediate reacts with 2-bromobiphenyl (B48390) to yield this compound. This method offers good yields, with reports of up to 76%. nih.gov The trapping of the benzyne intermediate by the biphenyl derivative effectively constructs the third benzene ring to complete the this compound system. nih.gov

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are indispensable tools in modern organic synthesis, offering unparalleled efficiency and functional group tolerance for the construction of carbon-carbon bonds. libretexts.org These reactions have been extensively applied to the synthesis and functionalization of this compound and the creation of this compound-based polymeric materials.

The Suzuki-Miyaura coupling reaction, which couples an organoboron compound with an organic halide, is a premier method for the functionalization of the this compound scaffold. nih.govorganic-chemistry.org This reaction has been instrumental in synthesizing complex, π-extended triptycenes based on a this compound core. nih.govresearchgate.net In a typical sequence, a halogenated this compound derivative can be coupled with various arylboronic acids to introduce new aryl substituents. nih.govresearchgate.netwikipedia.org This method is highly versatile, allowing for the synthesis of unsymmetrical this compound derivatives, which are of great interest for applications in liquid crystals and organic electronics. nih.gov

| This compound Precursor | Boronic Acid/Ester | Catalyst System | Product Type |

|---|---|---|---|

| Hexabromotriptycene | Salicyl boronic ester | Pd(PPh₃)₄ / Base | Functionalized Triptycene |

| ortho-Terphenyl precursor | Arylboronic acid | Pd(dppf)Cl₂ / Base | This compound-based Triptycene |

The Sonogashira coupling reaction forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, catalyzed by palladium and copper complexes. researchgate.net While direct, one-pot synthesis of the this compound core via Sonogashira coupling is less common, the reaction is a crucial strategic tool for constructing complex precursors that can be subsequently cyclized to form this compound derivatives.

For example, a dihalo-biphenyl substrate can be reacted with a terminal alkyne via a double Sonogashira coupling to introduce two acetylenic moieties. These functionalized precursors can then undergo further transformations, such as intramolecular cyclization or intermolecular [2+2+2] cycloadditions with another alkyne, to build the final this compound ring system. The reaction is carried out under mild conditions and tolerates a wide range of functional groups, making it a valuable method for creating elaborate molecular architectures. nih.gov Common catalysts include Pd(PPh₃)₄ or PdCl₂(PPh₃)₂ in the presence of a copper(I) salt like CuI and an amine base. nih.govnih.gov

For the creation of advanced materials, this compound units can be incorporated into polymer chains to form π-conjugated polymers. The Yamamoto polycondensation, a nickel-mediated aryl-aryl coupling reaction, is a key method for this purpose. This reaction typically involves the dehalogenative polymerization of dihalo-aromatic monomers using a nickel(0) complex, often generated in situ.

In the context of this compound, a dihalo-substituted this compound monomer can be subjected to Yamamoto polycondensation conditions to yield a this compound-based polymer. These polymers are of significant interest for applications in organic electronics due to the favorable π-stacking properties of the this compound units, which can facilitate charge transport. The intramolecular version of the Yamamoto coupling has also been shown to be an effective method for synthesizing the this compound monomer itself from o-dibromoarenes, particularly for electron-deficient systems that are challenging to prepare via oxidative methods.

Glaser-Hay Homo-cross Coupling for this compound Graphdiyne Analogues

Graphdiyne (GDY) is a two-dimensional carbon allotrope characterized by sp- and sp²-hybridized carbon atoms. The synthesis of graphdiyne analogues with a this compound core (TP-GDY) has been achieved through a modified Glaser-Hay coupling reaction. pku.edu.cnacs.org This method provides a rational approach to creating well-defined graphdiyne nanowalls and films. acs.org

The synthesis of a TP-GDY film was accomplished using a liquid/liquid interfacial method. acs.org This involved the homo-coupling of hexaethynylthis compound (HETP) as the monomer. To enhance the reactivity of the HETP monomer, the copper catalyst was modified to di-μ-hydroxy-bis(N,N,N′,N′-tetramethylethylenediamine) copper(II) ([Cu(OH)TMEDA]₂Cl₂), a known effective catalyst for Hay coupling. acs.org

The reaction is set up as a biphasic system. A solution of the HETP monomer in o-dichlorobenzene is layered with an ethylene (B1197577) glycol solution containing the [Cu(OH)TMEDA]₂Cl₂ catalyst. This interface is maintained at 60 °C for 24 hours under an argon atmosphere, resulting in the formation of a thin, yellow TP-GDY film at the liquid/liquid interface. acs.org The resulting free-standing film exhibits a smooth texture with a domain size exceeding 1 mm and a thickness ranging from 60 to 220 nm. acs.org Spectroscopic analysis, including Raman spectroscopy, confirms the presence of the conjugated butadiyne linkages (with bands at 1928 and 2192 cm⁻¹) and the aromatic sp² carbon stretching (1347, 1447, and 1591 cm⁻¹), verifying the successful formation of the TP-GDY structure. acs.org

| Parameter | Description |

| Reaction Type | Glaser-Hay Homo-cross Coupling |

| Monomer | Hexaethynylthis compound (HETP) |

| Catalyst | [Cu(OH)TMEDA]₂Cl₂ |

| Method | Liquid/liquid interfacial synthesis |

| Solvents | o-dichlorobenzene (for monomer), ethylene glycol (for catalyst) |

| Temperature | 60 °C |

| Duration | 24 hours |

| Product | This compound-Graphdiyne (TP-GDY) film |

| Product Morphology | Free-standing film, >1 mm domain size, 60-220 nm thickness |

Functionalization and Derivatization Strategies

The functionalization of the this compound core is crucial for tuning its physical and chemical properties, making it suitable for applications in materials science, particularly in the field of discotic liquid crystals and organic frameworks. tandfonline.comwikipedia.org

Synthesis of Hexaalkoxytriphenylenes

Hexaalkoxytriphenylenes are a prominent class of this compound derivatives known for their ability to form highly ordered columnar structures, which is essential for their application as organic semiconductors. tandfonline.com A facile and environmentally friendly method for their synthesis is the solvent-free oxidative coupling trimerization of 1,2-dialkoxybenzenes. tandfonline.com

This reaction is initiated by grinding 1,2-dialkoxybenzene with anhydrous iron(III) chloride (FeCl₃) powder at room temperature. The mechanical grinding generates cation radicals, which then trimerize to form the corresponding hexaalkoxythis compound. This method is efficient, time-saving, and can produce yields of up to 90% within 30 minutes using a stoichiometric amount of the oxidant. tandfonline.com It has been noted that for this compound derivatives to exhibit mesomorphism (liquid crystal properties), the peripheral alkoxy chains should have a minimum of four carbon atoms (i.e., butoxy chains). tandfonline.com

| Reactant | Oxidant | Conditions | Product | Yield |

| 1,2-Dialkoxybenzene | Anhydrous FeCl₃ | Solvent-free, grinding, room temp. | Hexaalkoxythis compound | Up to 90% |

Introduction of Alkyl and Aryl Substituents

The introduction of alkyl and aryl groups onto the this compound scaffold allows for the modulation of its solubility, packing behavior, and electronic properties. wikipedia.org These substituents can be introduced through various well-established synthetic routes, including cross-coupling reactions. wikipedia.orgorganic-chemistry.org

A common strategy involves the initial halogenation of the this compound core, followed by a cross-coupling reaction. For example, the reaction of this compound with bromine (Br₂) in nitrobenzene (B124822) at elevated temperatures (205 °C) in the presence of iron powder yields a brominated this compound intermediate. nih.gov This brominated compound can then undergo a palladium-catalyzed cross-coupling reaction. For instance, coupling with benzophenone (B1666685) imine in toluene, catalyzed by Pd₂(dba)₃ with rac-BINAP as the ligand and sodium tert-butoxide (NaOC(CH₃)₃) as the base, affords the corresponding aryl-substituted this compound derivative in good yield. nih.gov This multi-step process allows for the precise placement of aryl groups on the this compound core.

Multi-point Substitution for Tailored Properties

The this compound molecule offers multiple sites for substitution, which is a key feature for creating multifunctional materials such as Metal-Organic Frameworks (MOFs) and Covalent Organic Frameworks (COFs). wikipedia.org By strategically introducing different functional groups at various positions on the this compound core, the physical and chemical properties of the resulting frameworks can be precisely tailored. wikipedia.org

The high chemical stability of the this compound unit makes it compatible with a variety of synthesis methods used for creating these frameworks. wikipedia.org The choice of functional groups can influence properties such as porosity, gas storage capacity, molecular sieving capabilities, and electronic conductivity. wikipedia.org For instance, the electronic conductivity of this compound-based MOFs can be adjusted by combining different substitutions on the this compound ligand with various metallic centers. This adaptability makes multi-point substitution a powerful tool for designing materials with specific, desired functionalities.

Triazole Modification via "Click" Chemistry

"Click" chemistry, particularly the copper-catalyzed azide-alkyne cycloaddition (CuAAC), offers a highly efficient and versatile method for modifying molecules. nih.govsciencedaily.com This reaction forms a stable 1,2,3-triazole ring from an azide (B81097) and a terminal alkyne. nih.gov The reliability, selectivity, and biocompatibility of this reaction make it a powerful tool for chemical synthesis. nih.gov

To incorporate triazole moieties into a this compound structure, the this compound core must first be functionalized with either an azide or an alkyne group. This functionalized this compound can then be "clicked" with a corresponding alkyne- or azide-containing molecule. The resulting triazole ring acts as a rigid linker, connecting the this compound core to other chemical entities. griffith.edu.au This strategy can be used to attach a wide variety of functional groups, polymers, or biomolecules to the this compound scaffold, thereby creating complex, tailor-made materials. nih.govresearchgate.net

Incorporation of Imide Functionalization

Imide functional groups can be incorporated into this compound-based structures to create materials with specific electronic and physical properties, such as those found in electroactive aromatic poly(amide-imide)s (PAIs). mdpi.com While direct synthesis on a this compound core requires specific functionalization, insights can be drawn from related aromatic systems like triphenylamine (B166846) (TPA). In TPA-based polymers, the strongly electron-withdrawing nature of the imide group can increase the oxidation potential of the aromatic core. mdpi.com

To mitigate this effect and improve electrochemical stability, a spacer group can be incorporated between the this compound core and the imide ring. mdpi.com The synthesis typically involves a two-step polycondensation reaction. First, a diamino-functionalized this compound derivative would react with a tetracarboxylic dianhydride to form a poly(amic acid). This intermediate is then converted to the final poly(amide-imide) through thermal or chemical imidization. mdpi.com This process allows for the creation of strong, flexible films with high thermal stability. mdpi.com

Dendronization of this compound Units

The functionalization of this compound with dendritic macromolecules, a process known as dendronization, has led to the creation of novel supramolecular architectures. Research has demonstrated the synthesis of triphenylenes functionalized with self-assembling dendrons, such as benzyl (B1604629) ether and phenyl propyl ether. bohrium.comacs.orgnih.gov This modification induces a significant conformational change in the this compound unit. Instead of the expected flat, discotic shape, these dendronized triphenylenes adopt a crown-like conformation. bohrium.comacs.orgnih.gov

This crown conformation is instrumental in guiding the self-assembly of the molecule. It facilitates the organization of the this compound units into complex, hierarchical structures that were not previously observed for discotic molecules. acs.orgnih.gov These include helical pyramidal columns and chiral spheres. bohrium.comresearchgate.net The chiral spheres are formed from distorted, short segments of the helical columns. bohrium.comacs.orgnih.gov

The resulting supramolecular structures can further organize into various ordered lattices. The helical pyramidal columns have been observed to form hexagonal and rectangular lattices, while the chiral spheres can assemble into cubic and tetragonal periodic arrays and even a quasiperiodic 12-fold liquid quasicrystal. acs.orgnih.gov The chirality, or helical sense, of these assemblies can be precisely controlled by introducing a stereocenter into the alkyl groups of the dendron or within the this compound core itself through donor-acceptor interactions. bohrium.comacs.orgnih.gov

Table 1: Supramolecular Assemblies from Dendronized Triphenylenes

| Dendron Type | Induced Conformation | Primary Assembly | Secondary Organization |

|---|---|---|---|

| Benzyl Ether | Crown | Helical Pyramidal Columns | Hexagonal & Rectangular Lattices |

Challenges in this compound Synthesis and Functionalization

Despite advancements in synthetic methodologies, the synthesis and functionalization of the this compound core present significant challenges, particularly concerning direct modification, purity control, and scalability.

Direct Modification of the Central Aromatic Core

Direct functionalization of the this compound core is a key strategy for tuning its electronic and physical properties. This is typically attempted via classic electrophilic aromatic substitution reactions. researchgate.net However, controlling the regioselectivity of these reactions is a major hurdle. For the unsubstituted this compound molecule, electrophilic attack preferentially occurs at the β-position (positions 2, 3, 6, 7, 10, 11) rather than the α-position (positions 1, 4, 5, 8, 9, 12), which is attributed to the severe steric hindrance at the α-positions. researchgate.net

The challenge is further compounded when dealing with already substituted this compound precursors. The directing effects of existing functional groups can lead to unexpected and difficult-to-predict regiochemical outcomes. For instance, research has highlighted that the monobromination and mononitration of the same tetra-alkoxy-substituted this compound precursor yield products with different substitution patterns. researchgate.net The underlying factors causing this remarkable difference in site selectivity are not yet fully understood, which complicates the rational design and synthesis of specifically functionalized this compound derivatives. researchgate.net

Table 2: Regioselectivity in Electrophilic Aromatic Substitution of this compound

| Reaction | Substrate | Preferred Position of Substitution | Key Challenge |

|---|---|---|---|

| General Electrophilic Substitution | Unsubstituted this compound | β-position | Steric hindrance at the α-position limits accessibility. |

Control of Product Purity and Scale-Up

During scale-up, controlling reaction parameters such as temperature and reaction time becomes critical to minimize the formation of impurities. mdpi.com Even slight deviations can lead to an unfavorable impurity profile, complicating the purification process. mdpi.com Achieving high purity often requires specialized techniques beyond simple recrystallization. For polycyclic aromatic hydrocarbons like this compound, methods such as forming and recrystallizing a picrate (B76445) complex, followed by its dissociation to recover the purified hydrocarbon, can be employed. epa.gov

The final purity of the product is paramount, especially for applications in electronics and materials science. This necessitates rigorous quality control using analytical methods like High-Performance Liquid Chromatography (HPLC) to ensure the absence of process-related impurities. researchgate.net Developing a scalable process that consistently delivers high-purity this compound derivatives in high yield remains a significant synthetic challenge. researchgate.net

| Quality Control | Ensuring final product meets >99.9% purity required for high-tech applications. | Rigorous analytical monitoring, primarily using HPLC, to identify and quantify impurities. researchgate.net |

Supramolecular Chemistry and Self Assembly of Triphenylene Systems

Fundamental Principles of Triphenylene Self-Assembly

The spontaneous organization of this compound molecules into larger, well-defined aggregates is governed by several key non-covalent forces. The interplay between these interactions determines the final structure and properties of the resulting material.

The primary driving force for the self-assembly of this compound is the π-π stacking interaction between the aromatic cores. mdpi.comrsc.orgnih.gov This interaction arises from the electrostatic attraction between the electron-rich π-systems of adjacent this compound molecules, leading to their co-facial arrangement in a columnar fashion. msstate.eduresearchgate.net The typical inter-disc distance in these stacks is approximately 3.5 Å. mdpi.com This stacking creates a continuous pathway for charge carriers along the column, which is a key feature for their application in organic electronics. wikipedia.org While often attributed simply to "π-stacking," the phenomenon is a complex balance of attractive and repulsive forces. tandfonline.com For polynuclear aromatics like this compound, the increased delocalization and polarizability lead to stronger van der Waals interactions, favoring columnar stacking. tandfonline.com The stacking of these aromatic macrocycles can be influenced by distorting the π-conjugated system, for instance, by rotating one monomer unit relative to another. msstate.edu

The introduction of functional groups capable of forming hydrogen bonds, such as amides or carboxylic acids, onto the this compound periphery provides a powerful tool for controlling self-assembly. mdpi.comresearchgate.netacs.org Intermolecular hydrogen bonds can significantly enhance the stability of the columnar aggregates by acting as a directional "glue" that reinforces the π-π stacking. researchgate.netcsic.estandfonline.com This added stability often leads to more ordered columnar mesophases with wider temperature ranges. researchgate.nettandfonline.com For instance, this compound derivatives with amide groups have been shown to exhibit higher clearing points compared to their non-hydrogen-bonding ester analogues. tandfonline.com The formation of hydrogen bonds can be influenced by the solvent and the specific placement of the functional groups on the this compound core. mdpi.comresearchgate.net In some systems, weak hydrogen bonds, for example involving nitrogen atoms, can also induce specific and even chiral self-assemblies. acs.org

Beyond simple columnar structures, this compound derivatives can self-assemble into more complex and chiral superstructures. By functionalizing this compound with specific dendrons, researchers have induced the formation of helical pyramidal columns. acs.orgnih.govresearchgate.net In these structures, the this compound molecules adopt a crown-like conformation instead of a flat disc, which then mediates the assembly into a helical column. acs.orgnih.gov

Furthermore, these helical pyramidal columns can distort into chiral spheres. acs.orgnih.govresearchgate.net The chirality of the sphere is determined by the short, helically arranged segment of the column at its core. acs.orgnih.gov The handedness (left or right) of these helical structures can be controlled by introducing a stereocenter into the peripheral groups of the this compound molecule. acs.orgnih.govresearchgate.net These complex architectures can then organize into various periodic arrays, including cubic and tetragonal lattices, and even quasiperiodic liquid quasicrystals. acs.orgnih.gov The formation of helical structures is not limited to dendronized triphenylenes; it has also been observed in systems with chiral side chains and is a strategy to create materials with specific optoelectronic properties. rsc.orgscilit.compnas.org

Discotic Liquid Crystalline Behavior and Mesophase Formation

This compound and its derivatives are renowned for their ability to form discotic liquid crystals (DLCs). wikipedia.orgmdpi.com This state of matter is characterized by molecules that have a disc-like shape, which, under certain temperature conditions, exhibit phases (mesophases) that are intermediate between a crystalline solid and an isotropic liquid. In these mesophases, the molecules have some degree of orientational and/or positional order. The tendency of this compound-based molecules to form columnar structures is a direct result of their discotic nature. wikipedia.orgrsc.org The specific type of mesophase and the temperatures at which it forms can be tuned by altering the flexible side chains attached to the this compound core. rsc.orgresearchgate.net

The most common type of mesophase formed by this compound derivatives is the columnar phase. wikipedia.orgresearchgate.netmdpi.com In this phase, the disc-shaped molecules stack on top of one another to form one-dimensional columns. wikipedia.orgacs.org These columns then arrange themselves into a two-dimensional lattice, which can be, for example, hexagonal, rectangular, or oblique. rsc.orgresearchgate.netrsc.org

The formation of these columnar mesophases is a result of micro-phase separation, where the aromatic cores aggregate to form the columns, and the flexible aliphatic side chains fill the space between them. tandfonline.com The "melting" of these side chains from a crystalline state to a more disordered, liquid-like state is associated with a significant enthalpy change and marks the transition to the columnar mesophase. tandfonline.com

The stability and properties of these columnar phases are influenced by several factors:

π-π stacking: The primary interaction driving column formation. mdpi.comacs.org

Van der Waals forces: Stabilize the packing of the aliphatic side chains. tandfonline.comtandfonline.com

Hydrogen bonding: Can be introduced to increase the order and thermal stability of the columns. researchgate.netmdpi.com

Molecular architecture: The number and position of side chains, as well as the introduction of linking groups to create dimers or trimers, can favor or disfavor columnar packing. tandfonline.comrsc.org

The table below provides examples of this compound derivatives and the types of columnar mesophases they form.

| Compound/System | Mesophase Type | Key Findings |

| Hexa-n-octoxyl-triphenylene (C8HET) | Hexagonal Columnar (Colh) | Exhibits a hexagonal columnar phase with 2D lattice dimensions of a = b = 2.38 nm. researchgate.net |

| 3,6-THTP-DiCnOH (n=4, 6) | Lamellar Columnar (LamCol) | H-bound dimers self-organize into columns, which then form a higher-order lamellar superstructure. mdpi.com |

| This compound-pentaalkynylbenzene dyads | Columnar Centered Rectangular (Colr) | Non-symmetric dimers display a Colr phase at room temperature. rsc.org |

| This compound trimeric discogens (TTPn) | Oblique Columnar (Colob) | The trimers exhibit oblique columnar mesophases over a broad temperature range, which widens with increasing alkyl chain length. rsc.org |

| Isocyano-Triphenylene Metal Complexes | Columnar | Formed by the stacking of this compound discs and aggregation of metallic fragments into parallel threads. acs.org |

The ordered, yet fluid, nature of columnar mesophases makes this compound-based materials highly attractive for applications in organic electronics, where the columns can act as "molecular wires" for efficient charge transport. wikipedia.orgwur.nl

Columnar Mesophases

Hexagonal and Rectangular Lattices

The most prevalent columnar arrangement is the hexagonal columnar (Colh) phase, where the molecular columns are organized into a hexagonal lattice. This structure is frequently observed in symmetrically substituted triphenylenes, such as the hexakis(n-alkyloxy)this compound (HATn) series. arxiv.org However, rectangular columnar (Colr) lattices can also form. For instance, certain this compound-based oligomeric systems exhibit a columnar rectangular mesophase. acs.org

The transition between these lattice types can sometimes be induced. In a notable example, this compound-based oligomers that naturally form a Colr phase were shown to switch to a Colh assembly upon doping with the electron acceptor 2,4,7-trinitrofluorenone (TNF). acs.org At a 1:1 molar ratio of the oligomer to TNF, an intermediate state between the rectangular and hexagonal phases was observed, which fully transformed into the hexagonal phase when the TNF concentration was increased. acs.org Furthermore, complex systems involving this compound derivatives and metal fragments can self-assemble into large superlattices with either rectangular or hexagonal symmetries, creating segregated networks of this compound-based columns and metal-based columns. uva.es Dendronized triphenylenes have also been shown to self-organize into various hexagonal and rectangular lattices. acs.orgnih.gov

Oblique Discotic Columnar Phases

Besides the highly symmetric hexagonal and rectangular arrangements, columns of this compound derivatives can also pack into less common, lower-symmetry lattices. One such arrangement is the oblique discotic columnar (Colob or Colo) phase, which features a two-dimensional oblique lattice. wur.nl

This phase has been identified in a series of this compound-triphenylene-triphenylene trimers connected by single bonds, which exhibit oblique columnar phases over a broad temperature range. rsc.org Asymmetric this compound imidazolium (B1220033) salts designed to complex with DNA also demonstrate a transition from an oblique-columnar (Colo) phase to a lamello-columnar (ColL) phase as the length of the spacer chain increases. acs.org Additionally, xerogels formed from certain iridium(III) complexes functionalized with this compound derivatives show evidence of an oblique columnar system, where columnar strands arrange into a Colo super-structure. researchgate.net

Effect of Substituent Length and Position on Column Formation

The stability and structure of the columnar phases are highly sensitive to the nature and placement of the flexible side chains attached to the this compound core.

Substituent Length: The length of the peripheral alkyl chains significantly influences the phase behavior. In the homologous series of hexakis(n-alkyloxy)triphenylenes (HATn), increasing the alkyl chain length leads to a decrease in the clearing temperature (the transition from the columnar liquid crystal to the isotropic liquid). arxiv.org This is because longer, more flexible chains enhance the flowability of the molecules, which destabilizes the ordered columnar phase. arxiv.org Consequently, the temperature range of the columnar mesophase narrows with increasing chain length. arxiv.org For some systems, a minimum chain length is required to induce a columnar mesophase in the first place. researchgate.net Conversely, semifluoroalkyl chains, due to their larger excluded volume compared to simple alkyl chains, can hamper the close π-stacking of the this compound cores, leading to a decrease in the structural regularity of the columns. rsc.org

Substituent Position: The position of the substituents on the this compound core is critical. Even minor changes in the substitution pattern can have a dramatic impact on mesophase formation. For example, in unsymmetrically substituted hexa-alkoxytriphenylenes, the highest clearing points are typically found for the most symmetrical derivative where all six chains are of equal length. researchgate.net Moving the alkoxy groups from the standard 2,3,6,7,10,11 positions can have a destabilizing effect, and in some cases, removing just one alkoxy substituent can destroy mesomorphism entirely. psu.edu However, reintroducing a polarizable group, such as a methoxy (B1213986) or bromo group, can restore the liquid crystalline behavior, indicating that the effective "core" should be viewed as the this compound unit plus its attached polarizable substituents. psu.edu Studies on phthalocyanine-based discotics also confirm that mesophase structures are strongly dependent on the peripheral chain substitution positions. worldscientific.com

| Compound | Chain Length (n) | Cry-Colh Transition (°C) | Colh-Iso Transition (°C) | Mesophase Range (°C) |

|---|---|---|---|---|

| HAT5 | 5 | 68 | 122 | 54 |

| HAT6 | 6 | 67 | 100 | 33 |

| HAT8 | 8 | 62 | 85 | 23 |

| HAT10 | 10 | 65 | 79 | 14 |

| HAT12 | 12 | 69 | 76 | 7 |

Data derived from studies on the phase behavior of the homologous series of hexakis(n-alkyloxy)triphenylenes (HATn), showing the general trend of decreasing clearing temperatures and narrowing mesophase ranges with increasing alkyl chain length. arxiv.orgd-nb.info

Intercalation in Binary Mixtures

Mixing two different this compound derivatives or a this compound with a complementary molecule can lead to the formation of binary systems with enhanced stability and novel properties. When an electron-rich this compound like hexakis(hexyloxy)this compound (HAT6) is mixed with an electron-poor derivative, the molecules can intercalate to form alternating donor-acceptor (A-B-A-B) stacks. tudelft.nl This intercalation is driven by a favorable enthalpy of mixing and results in binary mixtures with much higher melting points and wider mesophase temperature ranges compared to the individual components. tudelft.nl

This effect is also observed when triphenylenes are mixed with electron-accepting molecules like 2,4,7-trinitrofluorenone (TNF). rsc.org The formation of these charge-transfer complexes stabilizes the columnar structure. rsc.org X-ray diffraction studies have confirmed that these binary mixtures possess better-ordered columns. tudelft.nl A key factor for stable mesophase formation in these mixtures is the matching of peripheral chain lengths between the donor and acceptor molecules; a significant mismatch can prevent mesomorphism. iphy.ac.cn The enhanced order in these intercalated columnar structures has been shown to lead to a significant increase in charge-carrier mobility. tudelft.nl

Nematic Discotic Phases

While columnar phases are most common, this compound derivatives can also form nematic discotic (ND) phases. uea.ac.uk In the ND phase, the molecules have a common average orientation (defined by the director, which is the axis perpendicular to the plane of the discs), but they lack the long-range positional order of columnar phases. uea.ac.uktandfonline.com

The formation of ND phases from this compound cores is relatively rare because of the strong tendency for π-stacking to induce columnar ordering. uea.ac.uk To achieve a nematic phase, the columnar assembly must be disrupted. This can be accomplished through several molecular design strategies:

Steric Hindrance: Attaching bulky substituents to the periphery of the this compound core, such as in this compound hexaaryl esters, can sterically block the face-to-face stacking required for column formation. uea.ac.uktandfonline.com Lateral substitution with bulky groups like ethyl, isopropyl, or tert-butyl has been investigated to suppress columnar phases. psu.edu

Dimeric Systems: Linking two this compound cores together with rigid bridges to form a "twinned" macrocycle is an effective strategy. uea.ac.ukacs.org This creates a board-like molecule where the enforced void in the center of the macrocycle disfavors simple columnar packing, thereby promoting nematic behavior. acs.org

A novel this compound derivative with three cyano-biphenyl moieties attached via decylene spacers was also found to exhibit a nematic phase. scientific.net

Thermotropic and Lyotropic Liquid Crystal Systems

This compound systems can form liquid crystalline phases through two primary mechanisms, leading to thermotropic and lyotropic liquid crystals.

Thermotropic Systems: These are pure substances that exhibit liquid crystalline behavior over a specific temperature range between the solid crystalline and isotropic liquid states. cbpbu.ac.in The vast majority of the this compound derivatives discussed, such as the HATn series, are thermotropic. arxiv.org Their phase transitions are induced by changing the temperature, which alters the balance between the ordering interactions (π-stacking) and the thermal energy that promotes disorder. cbpbu.ac.in

Lyotropic Systems: These systems form liquid crystalline phases when a compound is dissolved in a suitable solvent at a certain concentration. cbpbu.ac.in The mesophase behavior depends on both temperature and concentration. A classic example is 2,3,6,7,10,11-hexa-(1,4,7-trioxa-octyl)-triphenylene (TP6EO2M). tandfonline.commdpi.com This molecule has a hydrophobic this compound core and six hydrophilic ethyleneoxy (EO) chains. In water, the hydrophobic interactions cause the cores to stack into columns, while the hydrophilic chains ensure the resulting aggregates are soluble, leading to the formation of a lyotropic nematic columnar (NC) phase. tandfonline.commdpi.com

Molecular Dynamics and Structural Fluctuations within Mesophases

Within the seemingly ordered structure of a columnar mesophase, the individual this compound molecules are not static. Molecular dynamics (MD) simulations and experimental studies have revealed a range of dynamic processes and structural fluctuations.

The molecules are essentially confined within a "cage" formed by their neighbors, both within the same column and in adjacent columns. aip.org On a picosecond timescale, molecules "rattle" within this cage. aip.org MD simulations of hexakis(pentyloxy)this compound (HAT5) and tail-free fluorinated triphenylenes have provided detailed insights into these motions. aip.orgoup.com

Key structural fluctuations and dynamic processes include:

Intra-columnar Motion: Molecules exhibit rotational fluctuations around the column axis. For some systems, these are not continuous but occur in discrete 60° steps. aip.org There are also small-scale translational motions parallel and perpendicular to the column axis. arxiv.org

Core Tilting and Tumbling: The aromatic cores can undergo tilting and twisting motions. arxiv.org

Alkyl Chain Dynamics: The flexible alkyl chains in the intercolumnar space are disordered and exhibit polyethylene-like fluctuations. arxiv.org These motions are distinct from the cooperative fluctuations of the aromatic cores.

Inter-columnar Hopping: Simulations have also captured rare events where molecules hop between adjacent columns, even in the columnar mesophase. aip.org

These dynamic fluctuations are temperature-dependent and play a crucial role in the properties of the mesophase. For example, Raman spectroscopy studies on hexakis(hexyloxy)this compound (HAT6) indicate a high core-to-core correlation within the columnar phase that has a "memory-like" effect extending into the isotropic phase on a femtosecond timescale. researchgate.net

| Type of Motion/Fluctuation | Description | Location | Supporting Evidence |

|---|---|---|---|

| Rotational Fluctuations | Rotation of the disc-like core around the column axis, sometimes in discrete steps (e.g., 60°). | Intra-columnar | MD Simulations aip.org, Dielectric Spectroscopy arxiv.org |

| Translational Rattling | Small-scale displacements of the core parallel and perpendicular to the column axis within a "cage". | Intra-columnar | MD Simulations aip.org |

| Core Tilting/Tumbling | Tilting and twisting motions of the aromatic core. | Intra-columnar | NMR Studies wur.nl, Dielectric Spectroscopy arxiv.org |

| Alkyl Chain Fluctuations | Polyethylene-like motions of the flexible side chains. | Inter-columnar | Dielectric Spectroscopy arxiv.org |

| Inter-columnar Hopping | Movement of a molecule from one column to an adjacent one. | Inter-columnar | MD Simulations aip.org |

This table summarizes the various types of molecular motions and structural fluctuations that occur within the columnar mesophases of this compound derivatives, as revealed by a combination of simulation and experimental techniques.

Host-Guest Chemistry Involving this compound

The unique electronic and structural characteristics of this compound and its derivatives make them excellent candidates for host-guest chemistry, where a host molecule selectively binds a guest molecule.

This compound-based systems have been developed for the molecular recognition and detection of various analytes. researchgate.netosti.gov By functionalizing the this compound core, receptors can be designed to selectively bind specific guest molecules, such as neutral aromatic compounds or cations. researchgate.net For instance, calix researchgate.netarenes functionalized on silver nanoparticles have been used for the selective recognition of polycyclic aromatic hydrocarbons (PAHs), including this compound. csic.es The formation of a host-guest complex can lead to detectable changes in properties like luminescence or conductivity, forming the basis for chemical sensors. osti.gov The selectivity of this recognition is often dependent on the size and chemical structure of the guest molecule. csic.es

This compound can act as a guest molecule, becoming encapsulated within various supramolecular structures. nih.govresearchgate.net For example, this compound has been encapsulated within prism-shaped radical cages and other metallo-organic cages. nih.govrsc.org The encapsulation is often driven by π-π stacking interactions between the electron-rich this compound and the host framework. rsc.orgresearchgate.net In some cases, the size and shape of the host's cavity can be tailored to accommodate one or even two this compound molecules. acs.org These host-guest systems can exhibit interesting properties, such as the modulation of fluorescence. nih.govresearchgate.net

| Host System | Guest Molecule(s) | Key Findings |

| Prism-shaped radical cage | This compound | Encapsulation of a single this compound molecule was observed. nih.gov |

| Metallo-organic cage [Zn12L4] | C60, this compound | The cage has a strong affinity for fullerenes and this compound due to π-π stacking. rsc.orgresearchgate.net |

| Boron-nitrogen bonded cage | Coronene, this compound | A smaller cage encapsulates one this compound molecule, while a larger cage can encapsulate two. acs.org |

| Coordination Polymer | Anthracene, Pyrene, this compound, etc. | The host-guest system shows distinct emission properties depending on the guest. rsc.org |

| Hexaphenylthis compound-based metallacages | Emissive dyes | Host-guest complexation was used to achieve white-light emission. nih.govresearchgate.net |

Host-guest chemistry involving this compound can also occur at solid surfaces. mdpi.comrsc.org In these systems, a host network, often a two-dimensional porous structure, is formed on a solid substrate. rsc.org These networks contain voids that can capture guest molecules like this compound. researchgate.net The interaction is often stabilized by van der Waals forces and interactions with the underlying surface. rsc.org Scanning tunneling microscopy is a key technique for studying these surface-confined systems, providing detailed information about the structure and arrangement of the host-guest complexes. rsc.orgresearchgate.net The formation of these structures can be influenced by factors such as the concentration of the guest molecules in the solution. researchgate.net

Self-Assembly on Solid Surfaces

The self-assembly of this compound and its derivatives on solid surfaces is a promising route for the bottom-up fabrication of nanostructures and electronic devices. acs.orgresearchgate.net When deposited on surfaces like gold (Au(111)) or graphite (B72142), this compound molecules can form highly ordered two-dimensional structures. acs.orgresearchgate.netcityu.edu.hk The orientation and packing of the molecules are governed by a delicate balance of intermolecular interactions and molecule-substrate interactions. acs.orgcityu.edu.hk For example, on a reconstructed Au(111) surface, this compound molecules adsorb in a planar orientation and can form close-packed domains at monolayer coverage. acs.orgresearchgate.netfigshare.com The self-assembly can be influenced by the subsurface structure, offering a novel way to control the orientation of the molecules. acs.orgfigshare.com Scanning tunneling microscopy is a crucial tool for visualizing these self-assembled structures at the sub-molecular level. acs.orgresearchgate.netcityu.edu.hk

Adsorption Behavior and Ordered Monolayer Formation

The self-assembly of this compound and its derivatives on various surfaces is a powerful bottom-up approach for creating highly ordered nanostructures. iphy.ac.cn The process is initiated by the adsorption of molecules onto a substrate, where their subsequent arrangement is dictated by a complex interplay of intermolecular and molecule-substrate forces. iphy.ac.cn The formation of well-defined two-dimensional (2D) monolayers is a critical step for applications in molecular electronics and optoelectronics. iphy.ac.cn

The adsorption behavior of unsubstituted this compound (TP) varies significantly depending on the substrate and coverage. On a Ru(0001) surface at a low coverage of approximately 0.3 monolayer (ML), TP molecules are found to be randomly dispersed. iphy.ac.cn As the coverage increases to a full monolayer, a mix of locally ordered and disordered phases coexists. iphy.ac.cn In contrast, when adsorbed on an Au(111) surface, this compound self-assembles into a long-range ordered structure. iphy.ac.cn Similarly, at monolayer coverage on a Cu(111) surface, TP molecules arrange into a long-range, uniformly oriented, hexagonally close-packed structure. iphy.ac.cnresearchgate.net

Functionalized this compound derivatives also exhibit remarkable self-assembly capabilities. The electron-donor molecule 2,3,6,7,10,11-hexamethoxythis compound (B1308117) (HAT) has been shown to form a commensurate, close-packed hexagonal network when adsorbed on graphene grown on Ir(111). researchgate.netacs.org This ordering is achieved despite a weak interaction with the substrate. researchgate.net Studies of a this compound-surfactant complex at an air-water interface also demonstrate the formation of a stable and reversible monolayer, which can be transferred to a solid silicon substrate while preserving the molecular packing. sci-hub.se Furthermore, this compound silanes have been synthesized to form self-assembled monolayers (SAMs) on surfaces like glass and silicon oxide through adsorption from a solution. researchgate.net

The table below summarizes the observed monolayer structures for different this compound systems on various substrates.

| This compound System | Substrate | Observed Monolayer Structure |

| This compound (TP) | Ru(0001) | Randomly dispersed at low coverage; coexistence of local ordering and disordered phases at 1.0 ML. iphy.ac.cn |

| This compound (TP) | Au(111) | Long-range ordered structure. iphy.ac.cn |

| This compound (TP) | Cu(111) | Long-range ordered, hexagonally close-packed domain. iphy.ac.cnresearchgate.net |

| 2,3,6,7,10,11-hexamethoxythis compound (HAT) | Graphene/Ir(111) | Commensurate, close-packed hexagonal network. researchgate.netacs.org |

| 2,3,6,7,10,11-hexamethoxythis compound (HAT) | Graphene/Ni(111) | Close-packed hexagonal structure commensurate with the graphene substrate. acs.org |

| This compound-surfactant complex | Air-water interface | Stable, reversible monolayer with a lamellar phase. sci-hub.se |

| This compound silanes | Glass / Silicon oxide | Self-assembled monolayers (SAMs). researchgate.net |

Influence of Substrate-Molecule Interface

The structure and electronic properties of self-assembled this compound monolayers are critically dependent on the nature of the substrate-molecule interface. acs.orgnih.gov The final arrangement of molecules on a solid surface is governed by the delicate balance between intermolecular interactions (such as π–π stacking, hydrogen bonding, and van der Waals forces) and molecule-substrate interactions. iphy.ac.cn This balance determines whether the resulting molecular layer will be ordered or disordered, and commensurate or incommensurate with the underlying substrate lattice.

The strength of the molecule-substrate interaction plays a pivotal role. A strong interaction can induce a molecular ordering in the first layer that may be significantly different from the molecule's bulk crystal structure, which can hinder desired layer-by-layer growth. nih.gov Conversely, a weaker molecule-substrate interaction allows intermolecular forces to dominate, which can favor the formation of islands or ordered structures, provided the molecules have sufficient mobility on the surface. iphy.ac.cn For example, the distinct electronic structures of Ru(0001) and Au(111) are considered the primary reason for the different ordering observed for this compound, which forms only local ordering on ruthenium but a long-range ordered structure on gold. iphy.ac.cn

The case of the 2,3,6,7,10,11-hexamethoxythis compound (HAT) molecule on graphene-covered substrates is particularly illustrative. On graphene/Ni(111), graphene/Ir(111), and Ag(111), HAT forms a similar close-packed hexagonal structure that is commensurate with the substrate. researchgate.netnih.gov This is a remarkable finding because commensurate overlayers typically form at strongly interacting interfaces. researchgate.netnih.gov However, spectroscopic data indicate that the HAT molecules are only weakly bound to these substrates via physisorption. acs.orgnih.gov This unusual outcome is attributed to a combination of factors:

The molecular symmetry of HAT matches the hexagonal symmetry of the graphene substrate. acs.orgnih.gov

Relatively weak but flexible intermolecular hydrogen bonds between the methoxy groups stabilize the hexagonal network. acs.orgnih.gov

The extended π-system of the this compound core facilitates π-π interactions with the graphene, helping to drive the formation of a commensurate structure. acs.orgnih.gov

This demonstrates that a subtle interplay of weak, flexible, and directional interactions can lead to highly ordered, commensurate structures even in the absence of strong, direct chemical bonding to the substrate. nih.gov

The table below outlines the interplay between interactions and the resulting monolayer structures for selected this compound systems.

| System | Molecule-Substrate Interaction | Intermolecular Interaction | Resulting Structure |

| This compound on Ru(0001) | Stronger interaction | Laterally repulsive (weak) | Local ordering at monolayer coverage. iphy.ac.cn |

| This compound on Au(111) | Weaker interaction | Laterally attractive | Long-range ordered structure. iphy.ac.cn |

| This compound on Cu(111) | Attractive interaction | Repulsive interaction | Long-range ordered superstructure from a 2D liquid-like growth. iphy.ac.cn |

| HAT on Graphene/Ni(111) | Weak (physisorption), directional | Flexible hydrogen bonds, π-π stacking | Commensurate, close-packed hexagonal network. acs.orgnih.gov |

| HAT on Graphene/Ir(111) | Weak (physisorption) | Flexible hydrogen bonds, π-π stacking | Commensurate, close-packed hexagonal network. researchgate.net |

Advanced Materials Science Applications of Triphenylene

Organic Electronics and Optoelectronic Devices

Organic Semiconductors

Triphenylene derivatives are considered ideal organic semiconductor materials. alfa-chemistry.com Their rigid, planar core, combined with flexible peripheral side chains, allows for self-assembly into ordered columnar structures, which are essential for efficient charge transport. alfa-chemistry.comresearchgate.net The charge transport in these materials is highly dependent on the arrangement of the stacked π-conjugated cores. escholarship.org The introduction of flexible groups, such as alkoxy or thiooxy chains, significantly impacts the charge transport properties. alfa-chemistry.com

The conductivity in this compound derivatives is primarily due to the transport of positive charges (holes), with reported mobility values in the liquid crystalline phase ranging from 10⁻³ to 10⁻¹ cm² V⁻¹ s⁻¹. researchgate.net For the crystalline phase of alkylthio-substituted triphenylenes, mobility values as high as 0.2 cm² V⁻¹ s⁻¹ have been observed. researchgate.net The relatively small aromatic core of this compound can sometimes lead to lower charge-carrier mobilities in the discotic mesophases (typically less than 0.002 cm²/V·s) because the motional freedom of the side chains can negatively affect the intracolumnar order. tudelft.nl However, theoretical estimations suggest that hole mobilities exceeding 1 cm²/V·s could be achieved in well-ordered crystalline this compound samples. tudelft.nlaps.org

The design of this compound-based semiconductors often involves extending the π-conjugated system to reduce the bandgap energy and enhance charge-carrier mobility. researchgate.net For instance, π-extended triphenylenes have been synthesized and investigated as both p-type and n-type semiconductors. researchgate.net The introduction of electron-withdrawing groups, like a nitro group, can lower the HOMO and LUMO energy levels, enhancing the material's electron affinity and making it a candidate for n-type organic semiconductors. vulcanchem.com

Organic Light-Emitting Diodes (OLEDs/PLEDs)

This compound derivatives are promising materials for use in Organic Light-Emitting Diodes (OLEDs) and Polymer Light-Emitting Diodes (PLEDs), particularly as host materials and blue emitters. chromatwist.comtandfonline.comgoogle.comnih.gov Their high triplet energy and π-conjugation make them suitable for hosting phosphorescent emitters, leading to high-efficiency and stable PHOLEDs. google.comgoogle.com When used as a host, the this compound compound should ideally have a larger HOMO-LUMO energy gap than the phosphorescent guest material. google.comgoogle.com

Several studies have focused on developing this compound-based blue fluorescent emitters. tandfonline.comkoreascience.kr By modifying the this compound core with different substituents, the electronic and emission properties can be tuned. tandfonline.comkoreascience.kr For example, indenothis compound derivatives have been synthesized and used as blue emitters, with one device exhibiting a power efficiency of 6.23 lm/W and an external quantum efficiency of 4.70%. tandfonline.com Another series of blue fluorescent emitters based on this compound derivatives achieved a maximum brightness of 978 cd/m² at 8.0 V and an external quantum efficiency of 0.73% at 20 mA/cm². koreascience.kr

This compound-based polymers have also been investigated for blue OLED applications. nih.gov A device using a poly(this compound) derivative blended with electron-transporting and hole-injecting materials showed a low turn-on voltage of 4.6 V and a luminance efficiency of 0.73 cd/A. nih.gov Furthermore, this compound derivatives with a coplanar molecular structure have been designed as electron transport materials (ETMs) for OLEDs, demonstrating lower driving voltages compared to conventional materials like Alq₃. rsc.org

Organic Photovoltaics (OPVs) and Solar Cells

The unique properties of this compound derivatives make them suitable for application in organic photovoltaics (OPVs) and solar cells. alfa-chemistry.comresearchgate.nettandfonline.com Their ability to form ordered columnar structures facilitates charge transport, a crucial factor for efficient solar cell performance. alfa-chemistry.comtandfonline.com

In the context of OPVs, this compound derivatives can function as either donor or acceptor materials. Dyads composed of a hexaalkoxy this compound unit (donor) and a perylene (B46583) monoimide diester unit (acceptor) have been synthesized. sioc-journal.cn These materials exhibit photoinduced electron transfer, a key process in photovoltaic energy conversion. sioc-journal.cn The electronic energy levels of the this compound and perylene units in these dyads are nearly identical to their individual counterparts, suggesting their potential for use in organic solar cells. sioc-journal.cn

This compound-based materials have also been developed as hole-transporting materials (HTMs) for perovskite solar cells. rsc.org Two-dimensional this compound cored HTMs with methoxy-arylamine terminal units have shown enhanced photovoltaic performance and stability compared to the widely used spiro-OMeTAD. rsc.org Additionally, this compound ligands have been used to modify zinc oxide nanoparticles, which enhances charge separation and transfer efficiency in photovoltaic devices. uea.ac.uk

Organic Field-Effect Transistors (OFETs)

This compound derivatives have been widely explored for their use in Organic Field-Effect Transistors (OFETs). alfa-chemistry.comresearchgate.netchromatwist.com The self-assembly of these disc-shaped molecules into one-dimensional columnar structures provides favorable channels for charge transport. researchgate.net However, pristine this compound derivatives often exhibit high bandgap energies, which can result in poor semiconducting properties. uea.ac.uk To overcome this, research has focused on synthesizing π-extended triphenylenes to lower the bandgap and improve charge-carrier mobility. researchgate.netuea.ac.uk

Solution-processed this compound-based semiconductors have been synthesized that can form smooth films and high-quality microcrystalline structures. researchgate.net Single-crystal-based FETs using these materials have demonstrated a maximum carrier mobility of approximately 0.03 cm² V⁻¹ s⁻¹ and a high on/off current ratio of about 10³. researchgate.net This mobility is significantly higher than that observed in thin-film transistors made from the same materials. researchgate.net In another study, butterfly-shaped bitriphenylenes showed a dramatic improvement in charge transporting abilities, with hole mobilities increasing by about four orders of magnitude (from ~10⁻⁷ to 10⁻³ cm²/(V·s)) compared to a model this compound. researchgate.net

A novel 1,3,4-oxadiazole-substituted benzo[b]this compound was synthesized and used in an OFET, which exhibited p-type channel behavior with a high mobility of 5.02 cm²/Vs and an on/off ratio of 0.7 x 10³. tandfonline.com this compound-based OFETs, in general, have achieved hole mobilities in the range of 0.1–1.0 cm²/V·s, which is comparable to that of amorphous silicon. vulcanchem.com

Charge carrier mobility is a critical parameter for the performance of organic electronic devices. In this compound-based materials, mobility is highly dependent on the molecular structure, side chains, and the degree of order in the solid state. researchgate.netescholarship.org

For instance, 2,3,6,7,10,11-hexakis(hexyloxy)this compound (B1337480) (HAT6) exhibits a hole mobility of 7.1×10⁻⁴ cm²V⁻¹s⁻¹ in its columnar hexagonal mesophase. researchgate.netwat.edu.pl Introducing fluorine substituents to create 1,4-difluoro-2,3,6,7,10,11-hexakis(hexyloxy)this compound (2F-HAT6) increases the time-of-flight hole mobility to 1.6×10⁻³ cm²V⁻¹s⁻¹ at 100°C. wat.edu.pl A mixture of 2F-HAT6 and 2,3,6,7,10,11-hexakis(4-nonylphenyl)this compound (PTP9) shows an even higher mobility of 1.5×10⁻² cm²V⁻¹s⁻¹. wat.edu.pl

The type of side chain also plays a crucial role. A this compound-tris(naphthaleneimidazole) derivative with linear alkyl chains (TP-TNI-C12) showed an electron mobility an order of magnitude higher than a similar derivative with branched side chains, indicating that linear chains promote more favorable intermolecular organization for charge transport. escholarship.org Similarly, this compound esters with even numbers of carbon atoms in their ester chains formed helical hexagonal columnar superlattices with charge carrier mobilities up to 10⁻² cm² V⁻¹ s⁻¹, an order of magnitude higher than in normal hexagonal columnar phases. rsc.org

Here is an interactive data table summarizing the charge carrier mobility of various this compound derivatives:

| Compound | Mobility (cm²/V·s) | Carrier Type | Measurement Technique | Reference |

| HAT6 | 7.1 x 10⁻⁴ | Hole | - | researchgate.netwat.edu.pl |

| 2F-HAT6 | 1.6 x 10⁻³ | Hole | Time-of-Flight | wat.edu.pl |

| 2F-HAT6 + PTP9 | 1.5 x 10⁻² | Hole | Time-of-Flight | wat.edu.pl |

| TP-TNI-BC15 | 1.3 x 10⁻⁴ | Electron | OFET | escholarship.org |

| This compound Esters (helical phase) | up to 10⁻² | - | - | rsc.org |

| π-extended this compound | ~0.03 | - | Single-crystal FET | researchgate.net |

| Butterfly-shaped bitriphenylenes | 10⁻³ | Hole | OFET | researchgate.net |

| 1,3,4-Oxadiazole-substituted benzo[b]this compound | 5.02 | Hole | OFET | tandfonline.com |

Structural disorder, both static and dynamic, has a significant impact on charge transport in this compound-based materials. aps.orgacs.org The mobility of charge carriers is often lower than theoretically predicted values for perfectly ordered systems, a discrepancy attributed to structural disorder along the molecular columns. tudelft.nlaps.org

The motional freedom of side chains in the liquid crystalline mesophase can introduce disorder and have a detrimental effect on the intracolumnar order, leading to lower mobilities. researchgate.nettudelft.nl Theoretical studies using incoherent hopping models or coherent motion models that include structural fluctuations have been employed to estimate hole mobilities in this compound derivatives. researchgate.net However, these theoretical values are often at least an order of magnitude higher than experimental values for liquid crystalline phases, highlighting the challenge of accurately modeling disorder. researchgate.net

A study comparing high-frequency mobility with time-of-flight (TOF) mobility in a this compound dimer revealed different temperature dependencies, which was attributed to structural disorder within the columnar stacks. acs.org The experimental data was best explained by a model involving thermally activated jumps over barriers with an exponential distribution of heights, indicating that static disorder plays a crucial role in limiting charge transport. acs.org The introduction of branching in side chains can also lead to different twist angles and π-stacking distances, which are detrimental to charge transport. escholarship.org Conversely, thermal annealing can enhance intercolumnar and intracolumnar order, leading to significantly improved electron mobility. escholarship.org

Photoconductors

This compound derivatives, particularly in their discotic liquid crystal phase, are promising materials for photoconductive applications. researchgate.netrri.res.inpsu.edu The one-dimensional charge carrier transport along the stacked aromatic cores is a key feature exploited in these devices. psu.edu The intrinsic carrier mobility in these materials can be significant, with some noncovalent 2D sheets assembled from this compound-fused metal trigon conjugates exhibiting values as high as 3.3 cm² V⁻¹ s⁻¹. kaist.ac.kr

The photoconductivity of this compound-based materials can be influenced by several factors, including molecular structure, doping, and polymerization. For instance, doping hexa-alkoxy this compound with gold chloride has been shown to increase photoconductivity by several orders of magnitude, reaching values in the range of 10⁻⁴–10⁻⁵ S m⁻¹. researchgate.net The introduction of an oxazole (B20620) moiety into the this compound core, creating triphenoxazoles, has also been found to result in significantly more photoconductive materials compared to the parent alkoxy compounds. bham.ac.uk

The effect of polymerization on photoconductive behavior has also been investigated. In one study, a polymer film derived from a this compound monomer with two acrylate (B77674) groups exhibited detectable photocurrent (>10⁻⁹A at 30kV·cm⁻¹) and extended the operational temperature range up to 200°C. tandfonline.com Conversely, a film from a monomer with six acrylate groups, which formed a more cross-linked network, showed an undetectable photocurrent. tandfonline.com

Table 1: Photoconductive Properties of Selected this compound-Based Materials

| Material/System | Key Feature | Reported Property |

|---|---|---|

| This compound-fused metal trigon conjugate sheets | High intrinsic carrier mobility | 3.3 cm² V⁻¹ s⁻¹ kaist.ac.kr |

| Gold chloride doped hexa-alkoxythis compound | Enhanced photoconductivity | 10⁻⁴–10⁻⁵ S m⁻¹ researchgate.net |

| Triphenoxazoles | Increased photoconductivity over parent compounds | Significantly more photoconductive bham.ac.uk |

Gas Sensors and Chemiresistors

The application of this compound-based materials in gas sensing and chemiresistors stems from their tunable electronic properties and their ability to form porous structures that facilitate interaction with gas analytes. researchgate.netrri.res.inicn2.cat Two-dimensional (2D) conductive metal-organic frameworks (cMOFs) based on this compound ligands are particularly prominent in this field due to their high surface areas and designable active sites. figshare.com

This compound-based 2D MOFs have demonstrated sensitivity to various ambient conditions, which has paved the way for their use in chemiresistive gas sensing. csic.es For example, graphene chemiresistors non-covalently functionalized with N-substituted this compound have shown high sensitivity and selectivity for dimethyl methylphosphonate (B1257008) (DMMP), a nerve agent simulant. nih.gov This sensor was able to detect DMMP at a concentration of 1.3 ppm, with a response two orders of magnitude higher than for other volatile organic compounds, a selectivity attributed to strong hydrogen bonding between the analyte and the functionalized this compound. nih.gov

The metal center in this compound-based MOFs plays a crucial role in their sensing properties. A study comparing MOFs with different metal nodes (Co, Ni, Cu, Zn) based on the 2,3,6,7,10,11-hexahydroxythis compound (B153668) (HHTP) ligand for nitric oxide (NO) detection found that the stabilized Ni₃(HHTP)₂ electrode could detect NO at physiologically relevant concentrations. acs.org In another example, Zn-HHTP MOFs have been used for the chemiresistive detection of methane (B114726) (CH₄) at room temperature, with the ability to detect concentrations as low as 1.2 ppm. mdpi.com Furthermore, this compound-based cMOFs incorporating copper have exhibited a notably enhanced response to hydrogen sulfide (B99878) (H₂S). figshare.com

Table 2: Performance of this compound-Based Gas Sensors

| Sensor Material | Target Analyte | Limit of Detection (LOD) / Sensitivity |

|---|---|---|

| N-substituted this compound on graphene | Dimethyl methylphosphonate (DMMP) | 1.3 ppm nih.gov |

| Ni₃(HHTP)₂ MOF | Nitric Oxide (NO) | 9.0 ± 4.8 nM acs.org |

| Zn-HHTP MOF | Methane (CH₄) | 1.2 ppm mdpi.com |

Optical Data Storage

The potential for this compound derivatives in optical data storage is another area of active research. researchgate.netrri.res.inpsu.edu This application leverages the unique photophysical properties of these molecules. While detailed research findings are emerging, the principle often involves using light to induce a change in the material's properties, such as its fluorescence or physical structure, to store data. Organic materials, in general, are being explored for data storage due to advantages like high nonlinear optical susceptibilities and the potential for high-density, multi-layered storage. researchgate.net The ability to record binary data points within photopolymer matrices doped with specific molecules has been demonstrated, paving the way for new approaches to optical data storage. inoe.ro

Framework Materials (MOFs and COFs)

This compound's rigid, planar structure and its capacity for functionalization make it an excellent building block for creating highly ordered, porous framework materials, namely Metal-Organic Frameworks (MOFs) and Covalent Organic Frameworks (COFs). icn2.catresearchgate.net These materials are synthesized from molecular building units—organic linkers and, in the case of MOFs, metal ions or clusters—that are connected by strong bonds to form crystalline, extended structures. acs.org

This compound-Based Metal-Organic Frameworks (MOFs)

This compound-based MOFs are a class of materials where this compound derivatives act as the organic ligands connecting metal ions. rsc.orgdartmouth.edu These frameworks often form 2D layered structures with extended π-conjugation, which can lead to notable electrical conductivity. acs.orgnih.gov The combination of porosity and conductivity makes them suitable for applications in sensing, catalysis, and electronics. icn2.catdartmouth.edu

The synthesis of this compound-based MOFs often involves solvothermal or hydrothermal methods. acs.orgethz.ch For example, MOFs with the general formula M₃(HHTP)₂ (where M = Co, Ni, Cu and HHTP = 2,3,6,7,10,11-hexahydroxythis compound) are commonly synthesized hydrothermally. acs.org Researchers have also developed methods like vapor-assisted conversion to create highly oriented thin films of these MOFs, which is crucial for their integration into electronic devices. nih.gov These frameworks are built from planar organic building blocks connected to metal ions through square planar nodes, forming extended sheets that stack on top of each other. nih.gov

This compound-Based Covalent Organic Frameworks (COFs)

In this compound-based COFs, this compound units are linked together through strong covalent bonds, forming crystalline porous polymers composed entirely of light elements like C, H, O, N, and B. mdpi.com The synthesis of these materials can be more challenging than for those formed by reversible reactions, but methods like microwave-assisted synthesis have been shown to be effective. mdpi.com For instance, a dioxin-linked COF (TH-COF) was synthesized from 2,3,6,7,10,11-hexahydroxythis compound (HHTP) and 2,3,5,6-tetrafluoro-4-pyridinecarbonitrile (B163233) (TFPC) using microwave heating. mdpi.com

The structure of this compound-based COFs can be designed with high precision. For example, COF-5 is synthesized through the co-condensation of hexahydroxythis compound and 1,4-phenyldiboronic acid. mdpi.com These materials exhibit high thermal stability and significant porosity. mdpi.com Researchers have also constructed hollow spherical 2D COFs from 2,3,6,7,10,11-hexakis(4-aminophenyl) this compound, which demonstrate a high pore volume, making them suitable for applications like drug delivery. figshare.comacs.org

Porosity and Gas Adsorption Properties

A defining characteristic of both this compound-based MOFs and COFs is their high porosity and large surface area, which makes them excellent candidates for gas storage and separation. mit.eduwikipedia.org The ability to tune the pore size and chemical environment within these frameworks allows for selective adsorption of different gases. acs.orgmit.edu